2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide
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Overview
Description
2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, an isopropyl group, and a nitrobenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, isopropylamine, and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-isopropyl-N-(4-nitro-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-N-isopropyl-N-(4-amino-benzyl)-acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide is unique due to the presence of both a chloro group and a nitrobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROBEUOHGKIVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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